(2R,3S)-3-aminobutan-2-ol
Overview
Description
(2R,3S)-3-aminobutan-2-ol is a chiral amino alcohol that has been widely used in the field of organic chemistry due to its unique properties. It is a versatile building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products.
Scientific Research Applications
Enantiomeric Synthesis
- Efficient Synthesis of Enantiomers: A study by Dunlap et al. (2008) outlines an efficient synthesis of enantiomers related to (2R,3S)-3-aminobutan-2-ol, using either d- or l-glucose as starting materials. This process involves a one-pot conversion from an aldehyde to an amide, applicable to other carbohydrate-derived aldehydes (Dunlap et al., 2008).
Chiral Analysis
- Stereochemistry of Ethambutol: Blessington and Beiraghi (1990) investigated the stereoisomers of ethambutol, revealing its S,S absolute stereochemistry through unambiguous synthesis of stereomers and chiral chromatography (Blessington & Beiraghi, 1990).
Biochemical Applications
- Action on Amino Acid Stereoisomers: Bakke et al. (1999) studied the action of enzymes on stereochemically related compounds to (2R,3S)-3-aminobutan-2-ol, leading to the synthesis of stereochemically pure forms of these compounds (Bakke et al., 1999).
Synthesis of Bioactive Compounds
- Synthesis of Diamino Acids: Kano et al. (1988) developed a method to convert compounds similar to (2R,3S)-3-aminobutan-2-ol into diaminopentanoic and diaminohexanoic acids, which are useful in synthesizing bioactive compounds (Kano et al., 1988).
Industrial Biofuel Production
- Biofuel Production: Bastian et al. (2011) demonstrated the production of isobutanol, a biofuel, from glucose using a recombinant organism. This process involves enzymes similar to those acting on (2R,3S)-3-aminobutan-2-ol (Bastian et al., 2011).
properties
IUPAC Name |
(2R,3S)-3-aminobutan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3/t3-,4+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERWBXLFSBWTDE-IUYQGCFVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-3-aminobutan-2-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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